![molecular formula C17H14N4O2 B5803045 N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide, also known as MBF-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. MBF-10 has a unique chemical structure that makes it a promising candidate for drug development and research.
Mécanisme D'action
The mechanism of action of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide varies depending on its application. In the case of anticancer activity, N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide inhibits the activity of the enzyme topoisomerase II, which is involved in the replication and transcription of DNA. This inhibition leads to the accumulation of DNA damage, which ultimately leads to apoptosis in cancer cells.
In the case of Alzheimer's disease, N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has been shown to have various biochemical and physiological effects depending on its application. In the case of anticancer activity, N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. In the case of Alzheimer's disease, N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be confirmed using techniques such as NMR spectroscopy and mass spectrometry. N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide also has a unique chemical structure that makes it a promising candidate for drug development and research.
One limitation of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has not been extensively studied in vivo, which can limit its potential applications in drug development.
Orientations Futures
There are several future directions for the research and development of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide. One direction is to further study its potential applications as a molecular probe for the detection of protein-protein interactions. Another direction is to study its potential applications in the treatment of other neurological disorders such as Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide and to optimize its structure for drug development.
Méthodes De Synthèse
The synthesis of N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide involves the condensation of 5-amino-2-(1-methyl-1H-pyrrol-2-yl) benzimidazole with furan-2-carboxylic acid chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of the reaction is typically around 60-70%, and the purity of the product can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has shown promising results as a potential anticancer agent. Studies have shown that N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This mechanism of action makes N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide a potential candidate for the development of new anticancer drugs.
In pharmacology, N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This mechanism of action makes N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.
In biochemistry, N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide has been studied for its potential applications as a molecular probe for the detection of protein-protein interactions. Studies have shown that N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide can bind to the protein HSP90, which is involved in the regulation of various cellular processes. This binding can be used to detect the interaction between HSP90 and other proteins, which can provide valuable insights into the molecular mechanisms of various cellular processes.
Propriétés
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-3H-benzimidazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-21-8-2-4-14(21)16-19-12-7-6-11(10-13(12)20-16)18-17(22)15-5-3-9-23-15/h2-10H,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPQSJJQIBJEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
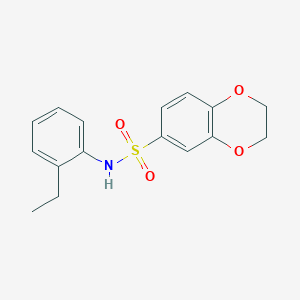
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)
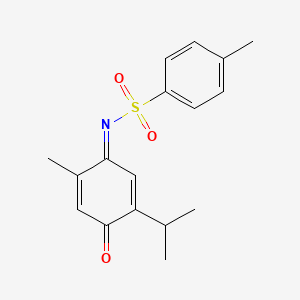
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)


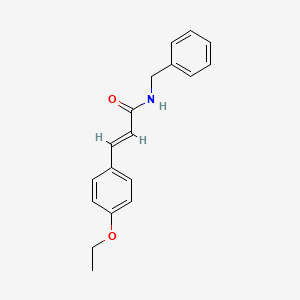
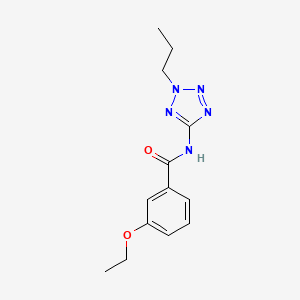

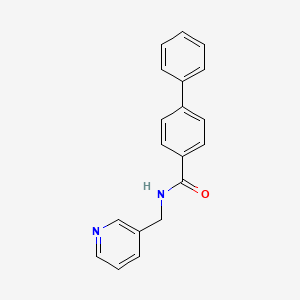
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)